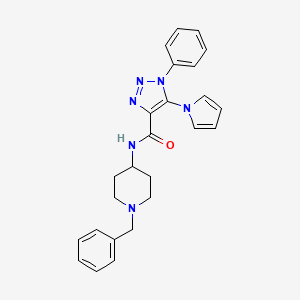![molecular formula C17H11ClF3NS B2831620 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 478043-57-1](/img/structure/B2831620.png)
6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” is a chemical compound with the molecular formula C17H11ClF3NS . It is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C17H11ClF3NS. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Attached to this core are a chloro group, a methyl group, and a sulfanyl group linked to a trifluoromethyl-substituted phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. In general, quinoline derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Based on its molecular formula, it is predicted to have a density of 1.41±0.1 g/cm3 and a boiling point of 453.3±45.0 °C .Scientific Research Applications
- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it a promising candidate for further drug development .
- Kinase Inhibitors : Quinoline derivatives, including this compound, have been explored as kinase inhibitors. These molecules play a crucial role in regulating cell signaling pathways and are relevant in cancer therapy .
- Organic Semiconductors : Quinoline-based compounds exhibit semiconducting properties. Researchers have studied their use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs) .
- Photoluminescent Materials : The fluorescence properties of quinolines make them valuable for designing luminescent materials used in displays and sensors .
- Pesticide Development : Quinoline derivatives have been explored as potential insecticides and fungicides. Their bioactivity against pests and pathogens is an area of interest .
- Ligands for Transition Metal Complexes : Quinoline-based ligands can form stable complexes with transition metals. These complexes find applications in catalysis, sensing, and materials science .
- Fluorescent Probes : Researchers have used quinoline derivatives as fluorescent probes for detecting metal ions, biomolecules, and environmental pollutants. Their sensitivity and selectivity make them valuable in analytical chemistry .
- Neuroprotective Effects : Some quinoline derivatives exhibit neuroprotective properties. Investigations have focused on their potential in treating neurodegenerative diseases .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Environmental Chemistry and Pesticides
Coordination Chemistry and Metal Complexes
Analytical Chemistry and Sensors
Pharmacology and Neurological Research
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NS/c1-10-7-16(22-15-6-5-12(18)9-14(10)15)23-13-4-2-3-11(8-13)17(19,20)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFDHOODYAHYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

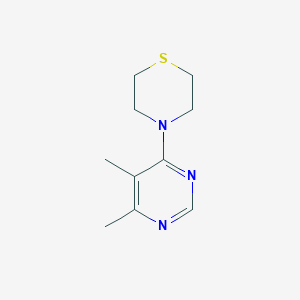

![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)



![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
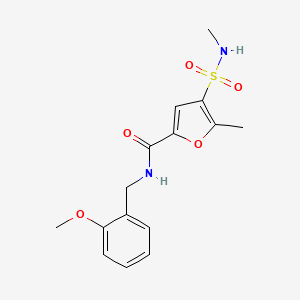
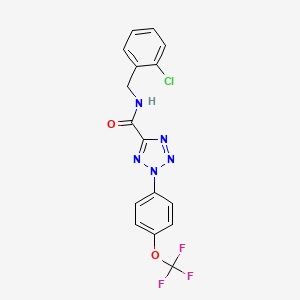
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)
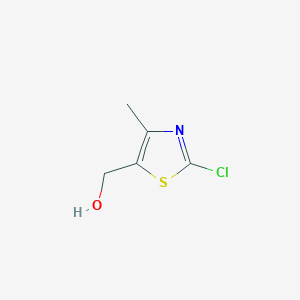
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)
![3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2831558.png)
